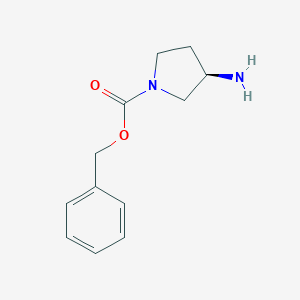![molecular formula C17H31NO2 B044383 4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine CAS No. 38284-47-8](/img/structure/B44383.png)
4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of morpholine derivatives, including those similar to the compound , often involves reactions under controlled conditions. For example, the reactions of 4-(2-chloroethyl)morpholine hydrochloride with ArTe− and Te2−, generated in situ under an N2 atmosphere, result in tellurated derivatives of morpholine, indicating complex synthesis processes involving multiple steps and reagents (Singh et al., 2000).
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be complex. X-ray diffraction analysis has been employed to determine the crystal and molecular structures of these compounds, providing detailed insights into their geometric configurations and bonding patterns. For instance, the synthesis and crystal structure analysis of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine reveal a monoclinic system with specific lattice parameters, demonstrating the intricacies of morpholine derivatives' molecular structure (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
Morpholine derivatives participate in various chemical reactions, leading to the formation of complex structures and compounds. For example, the reaction of the tetrachlorocyclopentadienone dimer with morpholine results in heptachloro-2-morpholinocarbonyltricyclo[4.3.0.01,3]nona-4,7-dien-9-one, showcasing the reactivity of morpholine with different chemical entities and the diverse products that can be synthesized (Gimalova et al., 2003).
Wissenschaftliche Forschungsanwendungen
Complexation with Palladium(II) and Mercury(II) : Morpholine derivatives like 4-(2-chloroethyl)morpholine hydrochloride, similar in structure to the compound , have been used in complexation reactions with palladium(II) and mercury(II). These reactions are significant in the field of organometallic chemistry, particularly for the synthesis of coordination complexes with potential applications in catalysis and materials science (Singh et al., 2000).
Molecular Modeling : Research involving β-pinene derivatives, which are structurally related to the compound, has leveraged molecular modeling techniques. These techniques are crucial for understanding the configuration of stereogenic centers, which is fundamental in developing pharmaceuticals and understanding reaction mechanisms (Perry et al., 2006).
Supramolecular Chemistry : Morpholine derivatives have been studied for their ability to form inclusion complexes with cyclodextrins in supramolecular chemistry. This is particularly relevant in drug delivery and pharmaceutical formulation, where such complexes can enhance drug solubility and stability (Seilkhanov et al., 2015).
Synthesis of Spirooxazolines and Spirooxazolidines : Research has been conducted on the synthesis of spirooxazolines and spirooxazolidines starting from compounds like 2-benzylaminomethyl-6,6-dimethylbicyclo(3.1.1)heptane-2,3-diol, which are structurally similar to the compound . These compounds have potential applications in medicinal chemistry as building blocks for pharmaceuticals (Szakonyi et al., 2008).
Synthesis of Bridged Bicyclic Morpholines : Bridged bicyclic morpholines, like 3-oxa-6-azabicylo[3.1.1]heptane, are important in medicinal chemistry research. Such compounds are used as building blocks in the development of new pharmaceuticals, leveraging their structural and chemical properties (Walker et al., 2012).
Antifungal Agents : Morpholine derivatives have been identified as potential antifungal agents. Their development and optimization could lead to new treatments for fungal infections, demonstrating the compound's relevance in pharmacological research (Bardiot et al., 2015).
Photodynamic Therapy : Morpholine derivatives have been explored for their use in photodynamic therapy, particularly for treating cancer. These compounds' ability to generate singlet oxygen upon irradiation makes them potential agents in this therapeutic approach (Kucińska et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)ethoxy]ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO2/c1-17(2)15-4-3-14(16(17)13-15)5-9-19-10-6-18-7-11-20-12-8-18/h14-16H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLHEALBGYMFJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C1C2)CCOCCN3CCOCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301158273 | |
| Record name | 4-[2-[2-(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301158273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine | |
CAS RN |
38284-47-8 | |
| Record name | 4-[2-[2-(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38284-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-[2-(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301158273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((6,6-diméthylbicyclo[3.1.1]hept-2-yl)éthoxy)éthyl morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.263 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-amino-5-[[(2S)-2-[3,4-bis[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]-2,5-dihydroxyphenyl]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B44302.png)
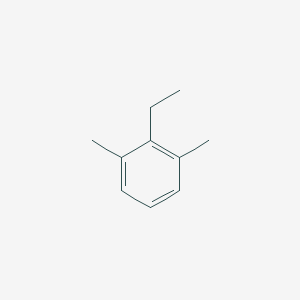
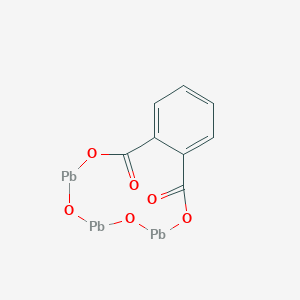
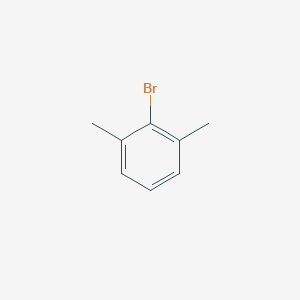
![(3aS,4S,6S,7aR)-2-Butyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B44318.png)
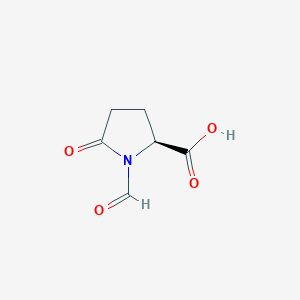
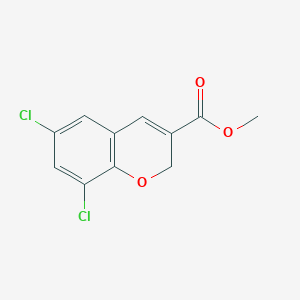
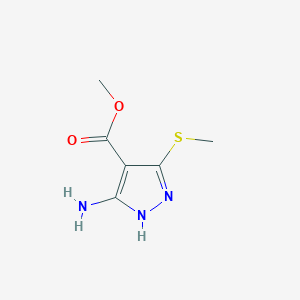
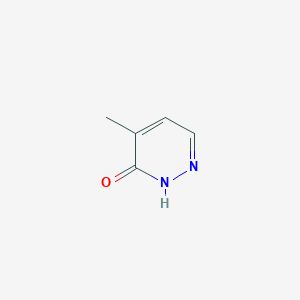
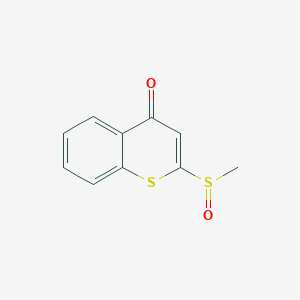
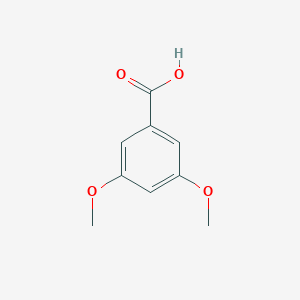
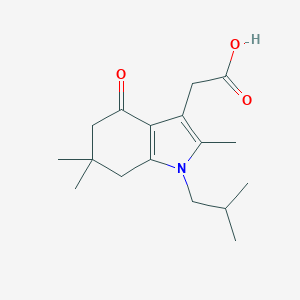
![(6Ar,10aR)-6,6,9-trimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B44332.png)
